2,2',2''-Nitrilotris(5-bromophenol)
Description
2,2',2''-Nitrilotris(5-bromophenol) is a nitrogen-bridged triaryloxy ligand featuring three 5-bromophenol groups connected via a central nitrogen atom. Its structure enables strong coordination with metal ions, particularly rare earth metals, due to the electron-withdrawing bromine substituents and the phenolic oxygen donors.
Properties
CAS No. |
831220-47-4 |
|---|---|
Molecular Formula |
C18H12Br3NO3 |
Molecular Weight |
530.0 g/mol |
IUPAC Name |
5-bromo-2-(4-bromo-N-(4-bromo-2-hydroxyphenyl)-2-hydroxyanilino)phenol |
InChI |
InChI=1S/C18H12Br3NO3/c19-10-1-4-13(16(23)7-10)22(14-5-2-11(20)8-17(14)24)15-6-3-12(21)9-18(15)25/h1-9,23-25H |
InChI Key |
YUYHRKPEUZWWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)N(C2=C(C=C(C=C2)Br)O)C3=C(C=C(C=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-hydroxy-4-bromophenyl)amine typically involves the reaction of 2-hydroxy-4-bromobenzene with ammonia or an amine under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction , which involves the use of palladium catalysts to facilitate the formation of carbon-nitrogen bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of Tris(2-hydroxy-4-bromophenyl)amine may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Tris(2-hydroxy-4-bromophenyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted amines.
Substitution: Various substituted phenylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tris(2-hydroxy-4-bromophenyl)amine is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of polymers and advanced materials.
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry, where it can form stable complexes with metal ions. These complexes are investigated for their biological activity and potential therapeutic applications.
Medicine: The compound’s derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities. Research is ongoing to develop new drugs based on its structure.
Industry: In the industrial sector, Tris(2-hydroxy-4-bromophenyl)amine is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile precursor in manufacturing processes.
Mechanism of Action
The mechanism by which Tris(2-hydroxy-4-bromophenyl)amine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can participate in redox reactions, acting as catalysts or mediators in various chemical processes. The molecular targets and pathways involved include interactions with enzymes and proteins, where the compound can modulate their activity through coordination chemistry.
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Chlorine, Methyl, and tert-Butyl Groups
The substituents on the phenol rings critically influence electronic, steric, and catalytic properties. Key analogs include:
Key Findings :
- Bromine's higher electronegativity compared to chlorine (3.0 vs. 2.8) may further polarize the phenol O–H bond, enhancing deprotonation and metal coordination .
- Bromine's atomic radius (1.85 Å vs.
- In the dichloro analog (L2H3), Nd complexes achieved 96% yield in cyclic carbonate synthesis . The bromo analog could exhibit similar or superior activity due to stronger electron withdrawal.
Comparison with Non-Phenolic Analogs: 2,2',2''-Nitrilotris(ethanol)
2,2',2''-Nitrilotris(ethanol) (triethanolamine, TEA) shares the nitrogen-bridged triol structure but replaces phenol groups with ethanol.
Key Differences :
- The phenolic compound's lower pKa allows easier deprotonation, facilitating spontaneous coordination with metals, whereas TEA requires basic conditions .
- TEA derivatives like TEA-C10-12 alkyl sulfate are widely used in surfactants due to their hydrophilicity , while the bromophenol variant is better suited for catalytic or electronic applications.
Industrial and Environmental Considerations
- Toxicity: Brominated phenolic compounds may pose higher environmental risks compared to TEA.
- Polymer Applications: Polymers incorporating 2,2',2''-nitrilotris[ethanol] (e.g., hexanedioic acid copolymers ) are used in coatings and adhesives. The bromophenol analog might enhance flame retardancy due to bromine's radical-scavenging properties.
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